METHYL 3-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-1-(3-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Overview
Description
METHYL 3-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-1-(3-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-1-(3-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, often using a fluorinated benzene derivative and a suitable nucleophile.
Attachment of the Methoxyphenyl Group: This step involves the coupling of a methoxyphenyl derivative to the core structure, typically through a palladium-catalyzed cross-coupling reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-1-(3-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are used for hydrolysis.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acid derivative.
Scientific Research Applications
METHYL 3-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-1-(3-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the role of specific molecular pathways in various biological processes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Pharmaceutical Development: It is explored as a lead compound for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of METHYL 3-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-1-(3-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby modulating the associated biological pathways. For example, in cancer research, it may inhibit kinases involved in cell signaling, leading to reduced cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-{[(2-CHLOROPHENYL)CARBAMOYL]METHYL}-1-(3-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
- METHYL 3-{[(2-BROMOPHENYL)CARBAMOYL]METHYL}-1-(3-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 3-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-1-(3-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the fluorophenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
methyl 3-[2-(2-fluoroanilino)-2-oxoethyl]-1-(3-methoxyphenyl)-7-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O6/c1-14-11-17(24(33)36-3)21-22(27-14)30(15-7-6-8-16(12-15)35-2)25(34)29(23(21)32)13-20(31)28-19-10-5-4-9-18(19)26/h4-12H,13H2,1-3H3,(H,28,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTBOZLMZROMLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3F)C4=CC(=CC=C4)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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